molecular formula C7H10N2.H2O4S<br>C7H10N2.H2SO4<br>CH3C6H3(NH2)2.H2SO4<br>C7H12N2O4S B3419306 2,5-Diaminotoluene sulfate CAS No. 140697-63-8

2,5-Diaminotoluene sulfate

Cat. No. B3419306
M. Wt: 220.25 g/mol
InChI Key: KZTWOUOZKZQDMN-UHFFFAOYSA-N
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Description

2,5-Diaminotoluene sulfate is an organic sulfate salt obtained by combining 2,5-diaminotoluene with one molar equivalent of sulfuric acid . It is commonly used in hair coloring and is a primary intermediate in various permanent hair dyes . It is a colorless crystalline solid, although commercial samples are often colored owing to air oxidation .


Synthesis Analysis

2,5-Diaminotoluene sulfate can be synthesized from ortoluidine (OT) through a series of reactions including diazonium-coupled reaction, reduction hydrogenolysis reaction, and sulfation . Another method involves the catalytic hydrogenation of 2,5-dinitrotoluene in an aprotic-non-polar solvent or in a mixture of two or more aprotic-nonpolar solvents with hydrogen in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of 2,5-Diaminotoluene sulfate is C7H10N2 . Its molecular weight is 220.24 .


Chemical Reactions Analysis

In a study of eosin-sensitized photo-oxidation reactions, toluene-2,5-diamine was an inhibitor, competing efficiently with oxygen and with trypsin for reactions with the triplet state of eosin .


Physical And Chemical Properties Analysis

2,5-Diaminotoluene sulfate is a grey crystalline powder . Its melting point is greater than 300 °C .

Scientific Research Applications

Cosmetics and Hair Dye Ingredients

2,5-Diaminotoluene sulfate is primarily used as a colorant in permanent hair dyes and tints. It's found in numerous products, with concentrations reaching up to 4%. This compound, along with its related diaminotoluenes, has been extensively reviewed for safety in cosmetic applications. Studies indicate that 2,5-diaminotoluene sulfate is safe for use as a hair dye ingredient under current practices and concentrations, although further research is warranted for other related compounds (Burnett et al., 2010).

Clean Synthesis and Economic Production

Research has focused on the clean production and economic synthesis of high-purity 2,5-diaminotoluene sulfate. A new technology featuring fewer reaction procedures, lower cost, and less pollution has been studied, showing promising results for the production of this compound. This technology demonstrates efficient water treatment methods and offers good economic benefits, marking a significant advance in the synthesis of 2,5-diaminotoluene sulfate and related products (Jing Ning-ren, 2008).

Synthesis Research and Technical Progress

The synthesis of 2,5-diaminotoluene sulfate has been a focus of research, considering aspects like environmental protection and industrialization. Various methods for its preparation have been compared, with the diazo-coupling of o-toluidine and reductive hydrogenative cleavage being identified as a priority technology. This approach is seen as a way to develop high-quality, cost-effective, and cleaner production of 2,5-diaminotoluene series products (Wang Xue-jie, 2007).

Safety Assessment

A comprehensive safety assessment of 2,5-diaminotoluene sulfate has been conducted, focusing on its use as a colorant in hair dyes. This assessment covers aspects like toxicity, mutagenicity, and carcinogenicity, concluding that 2,5-diaminotoluene sulfate is safe as a cosmetic ingredient in current usage practices. This evaluation is based on animal and clinical data and takes into account the necessary labeling requirements for cosmetic products (International Journal of Toxicology, 1992).

Safety And Hazards

This chemical is considered hazardous. It is toxic if swallowed, harmful if absorbed through skin or if inhaled, and may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methylbenzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C7H10N2.H2O4S/c1-5-4-6(8)2-3-7(5)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
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InChI Key

KZTWOUOZKZQDMN-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
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Molecular Formula

C7H10N2.H2O4S, Array, C7H12N2O4S
Record name 2,5-TOLUENEDIAMINE SULFATE
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Related CAS

140697-63-8, 95-70-5 (Parent)
Record name 1,4-Benzenediamine, 2-methyl-, sulfate (2:1)
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Molecular Weight

220.25 g/mol
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Physical Description

2,5-toluenediamine sulfate is a light tan to light purple powder. (NTP, 1992), Off-white solid; [HSDB] Light tan to light purple solid; [CAMEO], Grey to white solid; [ICSC] Light brown powder; [Sigma-Aldrich MSDS], GREY-TO-WHITE POWDER.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 5.03 g/L at 20 °C, Soluble in water and ethanol, In acetone/water 1:1 <1 g/L; in dimethylsulfoxide: 5 to 15 g/L; in ethanol: 1 to 10 g/L, Solubility in water: good
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Density

1.366 g/mL at 20 °C
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Impurities

The Scientific Committee on Consumer Products also reported that toluene-2,5-diamine sulfate (concentration of solution not provided) had greater than 98% wt/wt HPLC quantitative purity, greater than 99% HPLC qualitative (254 nm) purity, a solvent content less than 1%, and the potential impurity o-toluidine less than 50 ppm.
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Product Name

2,5-Diaminotoluene sulfate

Color/Form

Grey to white powder, Off-white powder

CAS RN

6369-59-1, 615-50-9
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Melting Point

40.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
119
Citations
J Liu, Y Dong, Y Ma, Y Han, S Ma, H Chen, X Chen - Nanoscale, 2018 - pubs.rsc.org
The synthesis of dual-emissive carbon dots (CDs) with a longer emission wavelength by using a facile strategy is of great importance for the fabrication of ratiometric fluorescent …
Number of citations: 85 pubs.rsc.org
Rolf Fautz, A Fuchs, H Van Der Walle… - Contact …, 2002 - Wiley Online Library
Hair dye allergies are a frequent cause of occupational skin disease among hairdressers. Conventional hair dyes contain 4‐phenylenediamine (PPD), 2, 5‐diaminotoluene sulfate (DTS…
Number of citations: 27 onlinelibrary.wiley.com
M Kiese, M Rachor, E Rauscher - Toxicology and applied pharmacology, 1968 - Elsevier
m- and p-Phenylenediamines and 2,5-diaminotoluene were applied to the skin of dogs in gels and fluids such as are used in hair dyeing. The absorption of the diamines through the …
Number of citations: 38 www.sciencedirect.com
F Feng, L Wang - Military Medical Sciences, 2015 - pesquisa.bvsalud.org
Objective To establish a quick method to probe the environmental estrogen-like compounds via fluorescent imaging analysis in high content analysis (HCA) technology. Methods HCA …
Number of citations: 1 pesquisa.bvsalud.org
JM Sontag - Journal of the National Cancer Institute, 1981 - academic.oup.com
The results of carcinogenicity studies of thirteen substituted-benzenediamines (SBD) were summarized and compared with the results of various relevant short-term tests. SBD studied …
Number of citations: 130 academic.oup.com
K Sekihashi, A Yamamoto, Y Matsumura… - … /Genetic Toxicology and …, 2002 - Elsevier
Mice and/or rats are usually used to detect chemical carcinogenicity and it has been known that there are species differences in carcinogenicity. To know whether there are species …
Number of citations: 165 www.sciencedirect.com
I Ozaytekin - Journal of Industrial and Engineering Chemistry, 2013 - Elsevier
In this research, the oligomers were synthesized by the polycondensation of diamins (1,4-diamino-2-nitrobenzene and 2,5-diaminotoluene sulfate) with dialdehydes (terephtaldehyde 4,…
Number of citations: 2 www.sciencedirect.com
S Huang, B Li, G Ning, W Zhang, P Mu, S Chen… - Analytical …, 2023 - pubs.rsc.org
In this study, fluorescent red-carbon quantum dots (R-CQDs) with an ultrahigh fluorescence quantum yield of 45% were rapidly and easily synthesized by thermal pyrolysis of 2,5-…
Number of citations: 3 pubs.rsc.org
M Tapia-Salazar, VR Diaz-Sosa… - Toxicology Reports, 2022 - Elsevier
Emerging contaminants such as sunscreens, hair dyes and flame retardants have been found at important concentrations in surface water (river, lake, ocean), but their negative impact …
Number of citations: 7 www.sciencedirect.com
S Zhou, R Li, Z Zhang, M Gu, H Zhu… - Human & …, 2021 - journals.sagepub.com
Oxidative hair dyes consist of two components (I and II) that are mixed before use. Aromatic amines in component I and their reaction with hydrogen peroxide after mixing them with …
Number of citations: 3 journals.sagepub.com

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